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Cat. No.: B120175 Get Quote

Introduction
2-Fluoro-6-(trifluoromethyl)benzamide is a highly functionalized aromatic compound that

serves as a crucial building block in modern medicinal chemistry and materials science. Its

unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho to the

benzamide functionality, imparts a distinct set of electronic and steric properties. The presence

of these electron-withdrawing groups significantly influences the molecule's reactivity, binding

affinities, and metabolic stability, making it a valuable synthon for the development of novel

pharmaceuticals and agrochemicals.[1][2][3] The strategic incorporation of fluorine and

trifluoromethyl groups is a well-established strategy to enhance drug-like properties, including

lipophilicity and metabolic resistance.[2][4] This guide provides a comprehensive overview of

the core chemical properties, synthesis, reactivity, and handling of 2-Fluoro-6-
(trifluoromethyl)benzamide for researchers, scientists, and drug development professionals.

Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. 2-Fluoro-6-
(trifluoromethyl)benzamide is cataloged under several identifiers across major chemical

databases.

IUPAC Name: 2-Fluoro-6-(trifluoromethyl)benzamide

CAS Number: 144851-59-2[5][6]
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Molecular Formula: C₈H₅F₄NO[5]

Molecular Weight: 207.12 g/mol [5]

The arrangement of the substituents on the benzene ring is critical to the molecule's properties.

The ortho-positioning of the fluorine and trifluoromethyl groups creates a sterically hindered

environment around the amide group, which can influence its rotational dynamics and

intermolecular interactions.

Caption: Chemical structure of 2-Fluoro-6-(trifluoromethyl)benzamide.

Physicochemical Properties
The physical properties of a compound are essential for determining appropriate solvents,

storage conditions, and purification techniques. The data below has been aggregated from

chemical supplier databases.[5]

Property Value Source

Melting Point 144-147 °C [5]

Boiling Point 203.0 ± 40.0 °C (Predicted) [5]

Density 1.420 ± 0.06 g/cm³ (Predicted) [5]

pKa 14.73 ± 0.50 (Predicted) [5]

Storage Temperature 2-8 °C [5]

Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized

compound. The following sections detail the expected spectral characteristics of 2-Fluoro-6-
(trifluoromethyl)benzamide.
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Technique Expected Characteristics

¹H NMR

Aromatic protons will appear as complex

multiplets in the downfield region (approx. 7.5-

7.8 ppm). The amide protons (-CONH₂) will

typically appear as two broad singlets, the

chemical shift of which is highly dependent on

solvent and concentration.

¹³C NMR

Aromatic carbons will show characteristic shifts,

with those bonded to fluorine exhibiting C-F

coupling. The trifluoromethyl carbon will appear

as a quartet due to coupling with the three

fluorine atoms, and its chemical shift will be

significantly downfield.[7][8] The carbonyl

carbon of the amide will be observed around

165-170 ppm.

¹⁹F NMR

Two distinct signals are expected. One for the

aromatic fluorine atom and a second, more

intense signal for the trifluoromethyl group. The

aromatic fluorine will likely show coupling to

nearby protons. The trifluoromethyl group signal

is often used as a reference.[7][8]

IR Spectroscopy

Key absorptions include N-H stretching of the

primary amide (two bands, ~3400 and ~3200

cm⁻¹), C=O stretching (~1660 cm⁻¹), C-F

stretching (~1350-1100 cm⁻¹), and aromatic

C=C stretching (~1600-1450 cm⁻¹).[9][10]

Mass Spectrometry

The molecular ion peak (M⁺) would be expected

at m/z 207. Common fragmentation patterns for

benzamides include the loss of the amino group

(-NH₂) to form a stable benzoyl cation.[11]

Synthesis and Reactivity
Synthesis Pathway
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2-Fluoro-6-(trifluoromethyl)benzamide is typically synthesized from corresponding

precursors through standard organic transformations. A common and efficient laboratory-scale

synthesis involves the hydrolysis of 2-fluoro-6-(trifluoromethyl)benzonitrile. This reaction can be

catalyzed by either acid or base.

2-Fluoro-6-(trifluoromethyl)benzonitrile Hydrolysis
(H₂O, H⁺ or OH⁻) 2-Fluoro-6-(trifluoromethyl)benzamide

Click to download full resolution via product page

Caption: A common synthetic route to the target compound.

This pathway is advantageous as the nitrile precursor is commercially available or can be

prepared from 2-fluoro-6-(trifluoromethyl)benzaldehyde.[12] Alternative routes, such as those

starting from 2,3-dichlorotrifluorotoluene, have been developed for industrial-scale production.

[13]

Reactivity Profile
The chemical behavior of 2-Fluoro-6-(trifluoromethyl)benzamide is dominated by the strong

electron-withdrawing nature of its ortho substituents.

Amide Group: The amide functionality can undergo hydrolysis under harsh acidic or basic

conditions to yield the corresponding carboxylic acid. It can also be dehydrated to the nitrile

or reduced to the benzylamine.

Aromatic Ring: The fluorine and trifluoromethyl groups are strongly deactivating and meta-

directing for electrophilic aromatic substitution. This makes reactions like nitration or

halogenation on the aromatic ring challenging and likely to occur at the 4-position.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it

susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly displacement of the

fluorine atom by strong nucleophiles, although this requires forcing conditions.
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Key Reactive Sites
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Caption: Factors influencing the compound's reactivity.

Applications in Research and Development
2-Fluoro-6-(trifluoromethyl)benzamide is primarily utilized as an intermediate in the

synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical

industries.

Pharmaceutical Synthesis: The benzamide motif is a common feature in many biologically

active compounds. Specifically, fluorinated benzamides have been identified as potent

inhibitors of the bacterial cell division protein FtsZ, making them attractive scaffolds for

developing new antibiotics.[4] The unique electronic and conformational properties imparted
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by the 2-fluoro-6-trifluoromethyl substitution pattern can be exploited to fine-tune binding

interactions with biological targets.

Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine can

enhance the efficacy and environmental persistence of pesticides and herbicides. This

compound serves as a valuable starting material for creating novel agrochemicals.

Materials Science: The rigid and polar nature of the molecule makes it a candidate for

incorporation into polymers or organic materials where specific electronic properties are

desired.

Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety. 2-
Fluoro-6-(trifluoromethyl)benzamide is classified as an irritant.[5]

Hazard Type GHS Classification and Statements

Pictogram Warning

Hazard Statements

H315: Causes skin irritation.[5] H319: Causes

serious eye irritation.[5] H335: May cause

respiratory irritation.[5]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray. P280: Wear

protective gloves/eye protection/face protection.

[14] P302+P352: IF ON SKIN: Wash with plenty

of soap and water.[5] P305+P351+P338: IF IN

EYES: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and

easy to do. Continue rinsing.[5]

Handling Recommendations:

Use only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and nitrile gloves.[14][15]

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1][5]

Experimental Protocols
Protocol 1: Representative Synthesis via Nitrile
Hydrolysis
This protocol describes a general procedure for the synthesis of 2-Fluoro-6-
(trifluoromethyl)benzamide from its corresponding nitrile.

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq).

Reagent Addition: Add a solution of 30% hydrogen peroxide (5.0 eq) and potassium

carbonate (0.2 eq) in dimethyl sulfoxide (DMSO). Causality: The peroxide acts as the oxygen

source for hydrolysis, while the carbonate base activates the peroxide and facilitates the

reaction.

Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into

a beaker of cold water. A precipitate should form.

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to

remove any residual DMSO and salts.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water

or toluene) to yield the pure 2-Fluoro-6-(trifluoromethyl)benzamide.

Characterization: Dry the purified product under vacuum and confirm its identity and purity

using NMR spectroscopy, IR spectroscopy, and melting point analysis.
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Protocol 2: Sample Preparation for ¹H NMR Analysis
This protocol outlines the standard procedure for preparing a sample for NMR analysis.

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 2-Fluoro-6-
(trifluoromethyl)benzamide directly into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) to the vial. Causality: Deuterated solvents are used because they are "invisible" in

¹H NMR spectra, preventing large solvent signals from obscuring the analyte signals.

Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass

wool in the pipette during transfer to remove any particulate matter.

Analysis: Cap the NMR tube, wipe it clean, and carefully insert it into the NMR

spectrometer's spinner turbine for analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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